molecular formula C10H11N3O2S B11791663 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline

Cat. No.: B11791663
M. Wt: 237.28 g/mol
InChI Key: RTEZBGPPZHZVCA-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is a heterocyclic compound featuring an aniline moiety linked to a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Synthesis:
The compound is typically synthesized via multi-step reactions involving:

  • Oxidation of methylthio intermediates: For example, methylthio-substituted precursors are oxidized using hydrogen peroxide (H₂O₂) in phenol under controlled conditions to yield the methylsulfonyl group .
  • Chromatographic purification: Silica gel column chromatography with eluents like ethyl acetate/hexane or methanol/dichloromethane is employed for isolation .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13)

InChI Key

RTEZBGPPZHZVCA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Aniline: The final step involves coupling the methylsulfonyl-substituted pyrazole with aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Aniline Derivatives with Sulfonyl Groups

Key Observations :

  • Synthesis Efficiency : Bulky substituents (e.g., indole, benzimidazole) reduce yields (e.g., 4c: 16% vs. 4a: 39%) due to steric hindrance during coupling reactions .
  • Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature stabilizes intermediates, but competing side reactions (e.g., over-oxidation) may occur during synthesis .
Table 2: Pharmacological Profiles of Sulfonyl-Containing Analogues
Compound (Example) Target/Activity IC₅₀ (μM) Inhibition (%) Reference
5-(tert-Butyl)isoxazol-3-amine derivative (20) TrkA Inhibition 0.092 ± 0.010 96.5 ± 1.6
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine derivative (21) TrkA Inhibition 0.49 ± 0.020 94.0 ± 3.4
4-(Methylsulfonyl)benzene derivatives TrkA Inhibition 0.42–1.7 46.7–96.9

Key Observations :

  • Potency : The isoxazole derivative (Compound 20) exhibits superior TrkA inhibition (IC₅₀ = 0.092 μM) compared to pyrazole-aniline analogues, likely due to enhanced binding interactions from the isoxazole ring .
  • Substituent Impact : Bulky groups (e.g., tert-butyl) improve activity by occupying hydrophobic pockets in target proteins .

Physicochemical and Stability Properties

Table 3: Molecular and Stability Data
Compound Name Molecular Weight (g/mol) CAS Number Purity Reference
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline 239.25 N/A ≥95%*
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid 208.14 1260659-18-4 95%
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline 218.16 1260379-34-7 95%

*Assumed based on analogous compounds in catalogs .

Key Observations :

  • Stability : Methylsulfonyl groups enhance thermal and oxidative stability compared to methylthio (-SCH₃) analogues, which are prone to oxidation .
  • Purity : Chromatographic methods (e.g., TLC, recrystallization) ensure ≥95% purity for most derivatives .

Biological Activity

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its structure features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety, which allows for diverse chemical reactivity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

The primary mechanism of action for 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets, particularly the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are key mediators in inflammatory processes. This suggests its potential application as an anti-inflammatory agent .

Anti-inflammatory Effects

Research indicates that 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has notable anti-inflammatory properties. Inhibition of COX-2 leads to decreased inflammation and associated pain, making it a candidate for the development of new anti-inflammatory drugs .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. Its ability to modulate inflammatory pathways may contribute to neuroprotection in various neurological disorders .

Antitumor Activity

Emerging evidence suggests that pyrazole derivatives, including 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline, exhibit antitumor activity by targeting various pathways involved in cancer progression. For example, some studies have highlighted the ability of pyrazole derivatives to inhibit kinases such as BRAF and EGFR, which are crucial in tumor growth .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline and its derivatives:

StudyFindings
Study 1Demonstrated significant inhibition of COX-2 activity with an IC50 value indicating potent anti-inflammatory effects .
Study 2Showed neuroprotective effects in vitro, suggesting potential for treatment in neurodegenerative diseases .
Study 3Evaluated antitumor properties against various cancer cell lines, revealing promising antiproliferative activity .

Synthesis and Applications

The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves several key steps that can be optimized for higher yields. This compound serves as a building block for synthesizing more complex anti-inflammatory agents and other pharmaceuticals .

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